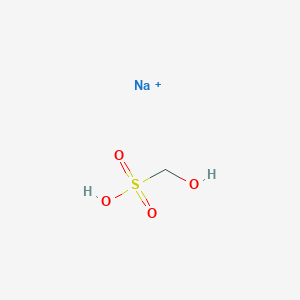

Sodium hydroxymethanesulfonate

Description

Properties

CAS No. |

870-72-4 |

|---|---|

Molecular Formula |

CH4NaO4S |

Molecular Weight |

135.10 g/mol |

IUPAC Name |

sodium;hydroxymethanesulfonate |

InChI |

InChI=1S/CH4O4S.Na/c2-1-6(3,4)5;/h2H,1H2,(H,3,4,5); |

InChI Key |

VKJQZSSBQZSTIM-UHFFFAOYSA-N |

SMILES |

C(O)S(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

C(O)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C(O)S(=O)(=O)O.[Na] |

boiling_point |

Decomposes |

Color/Form |

White solid |

Other CAS No. |

870-72-4 |

physical_description |

DryPowder; Liquid |

Pictograms |

Irritant |

Related CAS |

75-92-3 (Parent) |

solubility |

Soluble in water Soluble in methanol ... ethanol. |

Synonyms |

formaldehyde bisulfite formaldehyde bisulfite, monopotassium salt formaldehyde bisulfite, monosodium salt formaldehyde sodium bisulfite hydroxymethanesulfonate, sodium salt hydroxymethanesulfonic acid hydroxymethylsulfonate hydroxymethylsulphonate sodium hydroxymethanesulfonate |

Origin of Product |

United States |

Foundational & Exploratory

The Inner Workings of a Potent Reductant: A Technical Guide to Sodium Hydroxymethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydroxymethanesulfonate, a compound also widely known by the trade name Rongalite, is a versatile and powerful reducing agent with significant applications across various scientific and industrial domains, including organic synthesis, polymer chemistry, and pharmaceutical sciences. This technical guide provides an in-depth exploration of its mechanism of action as a reducing agent, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.

This compound (NaHOCH₂SO₂) is an adduct of formaldehyde (B43269) and sodium bisulfite.[1] It is a white, water-soluble crystalline solid that is relatively stable under alkaline conditions but readily decomposes in acidic or heated aqueous solutions to release its potent reducing species.[2][3] This controlled release is central to its utility, allowing for the in situ generation of highly reactive reducing agents.

Core Mechanism of Action: The Generation of Reducing Species

The reducing power of this compound does not stem from the parent molecule itself, but rather from the reactive species generated upon its decomposition. The primary mechanism involves the release of a sulfoxylate (B1233899) anion (SO₂²⁻) or its protonated forms, which are potent reducing agents.[4][5] The decomposition can be triggered by heat or, more commonly, by adjusting the pH of the solution.

Under acidic conditions, this compound decomposes to release formaldehyde and the sulfoxylate ion.[5] The sulfoxylate ion is highly unstable and can undergo further reactions, including the formation of the sulfur dioxide radical anion (SO₂•⁻), a key intermediate in many of its reduction pathways.[4][6] This radical anion is a powerful single-electron donor, enabling the reduction of a wide range of substrates.

The overall process can be summarized as follows:

-

Decomposition: In an acidic or heated aqueous medium, this compound breaks down.

-

In Situ Generation of Reducing Species: This decomposition releases the highly reactive sulfoxylate anion (SO₂²⁻) and formaldehyde.[5]

-

Electron Transfer: The sulfoxylate anion, or the subsequently formed sulfur dioxide radical anion (SO₂•⁻), then acts as the primary reducing agent by donating one or two electrons to the substrate.[3][4]

The involvement of radical intermediates has been substantiated in various applications, including the chemoselective reduction of α-keto esters and amides and in redox-initiated polymerization.[1]

Quantitative Data

The reducing strength and reactivity of this compound and its active species have been characterized by various physicochemical parameters. The following tables summarize key quantitative data from the literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | CH₃NaO₃S | [2] |

| Molecular Weight | 118.09 g/mol | [2] |

| Melting Point | ~120 °C (decomposes) | [2] |

| Solubility in Water | High | [2] |

| Stability | Stable in alkaline environments, decomposes in acidic medium | [3] |

Table 2: Kinetic Data for Reactions Involving this compound

| Reaction | Rate Constant / Parameter | Conditions | Reference |

| Decomposition in aqueous solution | Varies with pH and oxygen presence | Slightly acidic medium | [3] |

| Reaction with p-anisidine | 4.8 x 10¹¹ exp(-17100/RT) M⁻¹ min⁻¹ | 50% ethanol-water, 0-50 °C | [7] |

| Reaction with p-chloroaniline | 1.5 x 10¹³ exp(-21100/RT) M⁻¹ min⁻¹ | 50% ethanol-water, 0-50 °C | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound as a reducing agent.

Protocol 1: Reductive Cleavage of Disulfide Bonds in Proteins

This protocol provides a general framework for the reduction of disulfide bonds in proteins using this compound. Optimization may be required for specific proteins.

Materials:

-

Protein sample with disulfide bonds

-

This compound (Rongalite)

-

Denaturing agent (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride)

-

Buffer solution (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Alkylation agent (e.g., iodoacetamide (B48618) or iodoacetic acid)

-

Quenching reagent (e.g., dithiothreitol (B142953) or 2-mercaptoethanol)

-

Desalting column

Procedure:

-

Protein Denaturation: Dissolve the protein sample in the denaturing buffer to a final concentration of 1-10 mg/mL. Incubate at room temperature for 1 hour to ensure complete unfolding.

-

Reduction: Prepare a fresh 1 M stock solution of this compound in the same denaturing buffer. Add the this compound solution to the denatured protein solution to a final concentration of 10-50 mM.

-

Incubation: Incubate the reaction mixture at 37-50 °C for 1-4 hours. The optimal time and temperature should be determined empirically for the specific protein.

-

Alkylation: Prepare a fresh 1 M stock solution of the alkylating agent. Add the alkylating agent to the reaction mixture to a final concentration 2-5 fold higher than the reducing agent concentration to cap the free sulfhydryl groups and prevent re-oxidation. Incubate in the dark at room temperature for 1 hour.

-

Quenching: Quench the excess alkylating agent by adding a quenching reagent to a final concentration slightly higher than the alkylating agent concentration.

-

Desalting: Remove the excess reagents by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for downstream applications.

-

Analysis: Analyze the reduced and alkylated protein by techniques such as SDS-PAGE, mass spectrometry, or Ellman's assay to confirm the complete cleavage of disulfide bonds.

Protocol 2: Redox-Initiated Emulsion Polymerization

This protocol describes a general procedure for initiating emulsion polymerization using a redox system composed of this compound and an oxidizing agent.

Materials:

-

Monomer (e.g., styrene, methyl methacrylate)

-

Surfactant (e.g., sodium dodecyl sulfate)

-

Deionized water

-

This compound (reducing agent)

-

Oxidizing agent (e.g., potassium persulfate, tert-butyl hydroperoxide)

-

Nitrogen gas

-

Reaction vessel with stirring and temperature control

Procedure:

-

Reaction Setup: To a reaction vessel, add deionized water and the surfactant. Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.

-

Monomer Emulsion Preparation: In a separate container, prepare an emulsion of the monomer in deionized water with a small amount of surfactant.

-

Initiator Addition: Heat the reaction vessel to the desired polymerization temperature (typically 40-60 °C).

-

Addition of Reducing Agent: Add the required amount of this compound to the reaction vessel.

-

Polymerization Initiation: Slowly feed the monomer emulsion and a solution of the oxidizing agent into the reaction vessel over a period of time. The redox reaction between this compound and the oxidizing agent will generate free radicals, initiating the polymerization.

-

Polymerization: Continue the reaction at the set temperature with constant stirring until the desired monomer conversion is achieved.

-

Termination: The polymerization can be terminated by cooling the reaction mixture and/or adding a radical scavenger.

-

Characterization: Characterize the resulting polymer for properties such as molecular weight, particle size, and conversion.

Signaling Pathways and Logical Relationships

The reducing action of this compound can be conceptualized as a signaling pathway where the initial stimulus (e.g., change in pH) triggers a cascade of events leading to the final reductive outcome.

Conclusion

This compound is a highly effective and versatile reducing agent due to its ability to generate potent reducing species, namely the sulfoxylate anion and the sulfur dioxide radical anion, in a controlled manner. Its mechanism of action, involving a single-electron transfer pathway in many instances, makes it suitable for a variety of applications, from delicate reductions in pharmaceutical development to robust initiation of polymerization reactions. Understanding the fundamental principles of its reactivity, as outlined in this guide, is crucial for its effective and safe utilization in research and development. Further investigations into the precise redox potentials of its active intermediates and the development of substrate-specific protocols will continue to expand the utility of this important chemical reagent.

References

- 1. Sodium hydroxymethanesulfinate, Rongalite [organic-chemistry.org]

- 2. SODIUM HYDROXYMETHANESULFINATE - Ataman Kimya [atamanchemicals.com]

- 3. Reactive oxygen species in the aerobic decomposition of sodium hydroxymethanesulfinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sodium Hydroxymethanesulfinate | Rongalite [benchchem.com]

- 5. Rongalite - Wikipedia [en.wikipedia.org]

- 6. Iminyl radical initiated sulfonylation of alkenes with rongalite under photoredox conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Synthesis and Characterization of Sodium Hydroxymethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of sodium hydroxymethanesulfonate (also known as sodium formaldehyde (B43269) bisulfite). It is intended to serve as a comprehensive resource, offering detailed experimental protocols, structured data for easy reference, and visualizations of key processes.

Introduction

This compound (CH₃NaO₄S) is a versatile chemical compound with applications in various fields, including its use as a reducing agent and in organic synthesis.[1][2] This white, water-soluble powder is the adduct of formaldehyde and sodium bisulfite.[3] Understanding its synthesis and possessing robust methods for its characterization are crucial for its effective application in research and development.

Synthesis of this compound

There are two primary methods for the synthesis of this compound. The most common method involves the reaction of formaldehyde with sodium bisulfite or sodium sulfite (B76179). An alternative route utilizes sodium dithionite.

Synthesis from Formaldehyde and Sodium Bisulfite/Sulfite

This method is based on the nucleophilic addition of a sulfite or bisulfite ion to the carbonyl carbon of formaldehyde. The reaction is typically carried out in an aqueous solution.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine distilled water and a formaldehyde solution (e.g., 37% in water).

-

Cooling: Cool the solution to below 15 °C using an ice bath.

-

Addition of Sodium Bisulfite: While stirring, add sodium bisulfite in batches to control the exothermic reaction.

-

Temperature Control: Maintain the reaction temperature between 60-65 °C for approximately 20 minutes.[1]

-

pH Adjustment (Initial): Adjust the pH of the solution to around 9 with a sodium hydroxide (B78521) solution.[1]

-

pH Adjustment (Final): After the reaction is complete, acidify the solution to a pH of approximately 3 with hydrochloric acid.[1]

-

Decolorization: Add activated carbon to the solution to remove colored impurities and stir for a period.

-

Filtration: Filter the solution to remove the activated carbon.

-

Purification: The crude product can be purified by fractional crystallization or precipitation.

-

Precipitation: Cool the filtrate and add ethanol (B145695) to precipitate the this compound.[1] Allow the solid to settle, then collect it by filtration. Wash the product with ethanol and dry it to obtain the final product.[1]

-

Synthesis from Sodium Dithionite and Formaldehyde

This alternative synthesis route also produces this compound.

Reaction Scheme:

Na₂S₂O₄ + 2 CH₂O + H₂O → HOCH₂SO₃Na + HOCH₂SO₂Na

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | CH₃NaO₄S | [4] |

| Molecular Weight | 134.09 g/mol | [4] |

| Appearance | White to almost white powder | [4] |

| Melting Point | 200 °C (decomposes) | [4] |

| Water Solubility | 800 g/L (at 20 °C) | |

| CAS Number | 870-72-4 | [4] |

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following are key analytical techniques employed for this purpose.

Caption: Characterization Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Experimental Protocol for ¹H and ¹³C NMR:

-

Sample Preparation:

-

Dissolve 5-25 mg of the synthesized this compound in a suitable deuterated solvent. Given its high water solubility, Deuterium Oxide (D₂O) is an excellent choice.[5][6]

-

Use a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved to avoid line broadening. If necessary, filter the solution through a pipette with a cotton wool plug to remove any particulate matter.[5]

-

-

Instrument Parameters (General):

-

Acquire both ¹H and ¹³C NMR spectra.

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectra appropriately. For D₂O, the residual HDO peak can be used as a reference.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation:

-

Pellet Formation:

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.[8]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Alternative IR Sample Preparation Methods:

-

Nujol Mull: The solid sample can be ground with a few drops of Nujol (mineral oil) to form a paste, which is then pressed between two salt plates (e.g., NaCl or KBr).[1][9]

-

Attenuated Total Reflectance (ATR)-FTIR: A small amount of the solid sample is placed directly onto the ATR crystal for analysis. This method requires minimal sample preparation.

Ion Chromatography (IC)

Ion chromatography is a valuable technique for the quantitative analysis of this compound and for assessing its purity, particularly for separating it from inorganic sulfate (B86663) and sulfite.

Experimental Protocol for Ion Chromatography:

-

Sample Preparation:

-

Prepare an aqueous solution of the synthesized this compound of a known concentration.

-

Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

-

-

Chromatographic Conditions:

-

Column: Anion exchange columns, such as a Dionex AS12A or Metrosep A Supp-5, are suitable.[8]

-

Eluent: A carbonate/bicarbonate buffer system is commonly used. For example, an eluent of 1.0 mM NaHCO₃ and 3.2 mM Na₂CO₃ can be effective.[8]

-

Flow Rate: A typical flow rate is around 0.7 mL/min.[8]

-

Detection: Suppressed conductivity detection is the standard method.

-

-

Analysis:

-

Calibrate the instrument using standards of known this compound concentrations.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

It is important to note that the separation of hydroxymethanesulfonate from sulfate can be challenging, and the choice of eluent pH is critical to prevent the on-column conversion of hydroxymethanesulfonate to sulfate.[8]

Conclusion

The synthesis of this compound can be reliably achieved through the reaction of formaldehyde with sodium bisulfite. Its successful synthesis and purity must be confirmed through a combination of analytical techniques. NMR and IR spectroscopy provide crucial structural information, while ion chromatography is essential for quantitative analysis and purity assessment. The detailed protocols provided in this guide offer a solid foundation for researchers and professionals working with this important chemical compound.

References

- 1. Nujol - Wikipedia [en.wikipedia.org]

- 2. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 3. NMR Solvents | Eurisotop [eurisotop.com]

- 4. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. shimadzu.com [shimadzu.com]

- 8. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of Sodium Hydroxymethanesulfonate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydroxymethanesulfonate (SHMS), also known as sodium formaldehyde (B43269) bisulfite, is a versatile chemical compound with applications in various fields, including its use as a reducing agent and in the formulation of certain pharmaceuticals. A thorough understanding of its solubility and stability in aqueous systems is paramount for its effective and safe use in research and drug development. This technical guide provides a comprehensive overview of the aqueous solubility and stability of this compound, including quantitative data, detailed experimental protocols, and visual representations of key processes.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | CH₃NaO₄S | [1] |

| Molecular Weight | 134.09 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| CAS Number | 870-72-4 | [1] |

Aqueous Solubility

This compound is highly soluble in water. Its solubility is a critical parameter for the preparation of aqueous formulations and for purification processes.

Solubility in Water

Table 1: Aqueous Solubility of this compound

| Temperature (°C) | Solubility ( g/100 mL) |

| 20 | 80.0 |

Note: This value is based on data from chemical suppliers and further experimental verification across a range of temperatures is recommended.

Solubility in Aqueous-Organic Solvent Mixtures

This compound exhibits lower solubility in alcohols such as ethanol (B145695) and methanol (B129727) compared to water.[2] This property is commonly exploited for its purification through precipitation from aqueous solutions by the addition of these organic solvents.[2] Quantitative data on the solubility of this compound in various aqueous-organic mixtures is limited, and experimental determination is recommended for specific formulation development.

Experimental Protocol: Determination of Aqueous Solubility (Gravimetric Method)

This protocol outlines a general procedure for determining the temperature-dependent solubility of this compound in water.

Materials:

-

This compound

-

Distilled or deionized water

-

Temperature-controlled water bath or incubator

-

Calibrated thermometer

-

Analytical balance

-

Glass vials with airtight seals

-

Volumetric flasks and pipettes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials containing a known volume of distilled water (e.g., 10 mL).

-

Place the vials in a temperature-controlled water bath set to the desired temperatures (e.g., 10, 20, 30, 40, 50 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with intermittent agitation to ensure saturation. The presence of undissolved solid indicates a saturated solution.

-

-

Sample Withdrawal and Weighing:

-

Once equilibrium is reached, carefully withdraw a known volume of the clear supernatant from each vial using a pre-heated pipette to prevent crystallization upon cooling.

-

Transfer the aliquot to a pre-weighed, dry evaporating dish.

-

Accurately weigh the evaporating dish containing the solution.

-

-

Solvent Evaporation:

-

Place the evaporating dishes in a drying oven at a temperature sufficient to evaporate the water without decomposing the this compound (e.g., 105 °C).

-

Dry the samples to a constant weight.

-

-

Final Weighing and Calculation:

-

After drying, cool the evaporating dishes in a desiccator to room temperature and weigh them accurately.

-

The mass of the dissolved this compound is the difference between the final and initial weight of the evaporating dish.

-

Calculate the solubility in g/100 mL of water.

-

References

A Deep Dive into Sodium Hydroxymethanesulfonate: A Versatile SO₂²⁻ Source for Modern Organic Synthesis

For Immediate Release

This technical guide provides an in-depth analysis of sodium hydroxymethanesulfonate, commonly known as rongalite, as a highly efficient and versatile source of the sulfoxylate (B1233899) dianion (SO₂²⁻) in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the core principles, experimental protocols, and practical applications of this inexpensive and environmentally benign reagent in the construction of sulfone-containing molecules, which are pivotal in medicinal chemistry and materials science.

Introduction: The Rise of a Classic Reagent

The sulfone functional group is a cornerstone in a multitude of biologically active molecules and advanced materials.[1] The quest for efficient and sustainable methods to introduce the sulfonyl moiety has led to a resurgence of interest in sodium hydroxymethanesulfinate (rongalite). This stable, crystalline solid serves as a safe and easy-to-handle precursor to the highly reactive SO₂²⁻ anion, obviating the need for gaseous sulfur dioxide.[2][3] Rongalite's affordability and low toxicity further enhance its appeal as a green reagent in organic synthesis.[1][4] This guide will explore its utility in forming carbon-sulfur bonds for the synthesis of diverse sulfone derivatives.

Reaction Mechanisms: Unveiling the Pathways to Sulfones

The generation of the active sulfonylating species from this compound can proceed through several proposed mechanisms, primarily dependent on the reaction conditions and substrates.

Base-Mediated Decomposition and Nucleophilic Attack

In the presence of a base, this compound can decompose to release a sulfinate anion and formaldehyde.[1] This sulfinate anion is a potent nucleophile that can subsequently react with electrophiles, such as alkyl halides, in a two-step process to form the corresponding sulfone.

Caption: Base-mediated generation of the sulfinate anion from rongalite and subsequent sulfone formation.

Copper-Catalyzed Sulfur Dioxide Anion Incorporation

Recent advancements have demonstrated the utility of copper catalysis in mediating the incorporation of the SO₂²⁻ anion from rongalite. This methodology has been successfully applied to the synthesis of cyclic sulfones, such as 1-thiaflavanone sulfones, from readily available precursors.[5][6][7] The proposed mechanism involves the formation of an organocopper intermediate, which then undergoes insertion of the sulfur dioxide moiety.

Caption: Copper-catalyzed synthesis of 1-thiaflavanone sulfones using rongalite.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various sulfones using this compound as the SO₂²⁻ source, as reported in the literature.

Table 1: Synthesis of Symmetrical Sulfones

| Electrophile | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzyl chloride | None | aq. Alcohol | Reflux | - | Good | [1] |

| Activated Olefins | None | aq. Methanol | - | - | 64-91 | [1] |

| Benzyl halides | None | DMF | 100 | - | Moderate | [1] |

Table 2: Synthesis of Unsymmetrical and Cyclic Sulfones

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| p-Quinone Methides | Alkyl/allyl halides | Metal-free | DMF | RT | 15 min | up to 86 | [8] |

| 2'-Iodochalcone derivatives | - | CuI, L-proline, Cs₂CO₃ | DMSO | 100 | 12 h | up to 95 | [6][7] |

| Alkyl Halides | Amines | One-pot | - | - | - | Good | [9] |

| Alkyl Halides | KF, Selectfluor | One-pot | - | - | - | Good | [9] |

Experimental Protocols

General Procedure for the Synthesis of Unsymmetrical Sulfones from p-Quinone Methides[8]

-

Reaction Setup: To a 5 mL round-bottom flask, add p-quinone methide (1.0 equiv), rongalite (2.0 equiv), and the corresponding alkyl or allyl halide (2.0 equiv).

-

Solvent Addition: Add DMF (1.0 mL/mmol of p-QM).

-

Reaction Execution: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica (B1680970) gel.

Copper-Catalyzed Synthesis of 1-Thiaflavanone Sulfones[6][7]

-

Reaction Setup: In a sealed tube, combine the 2'-iodochalcone derivative (1.0 equiv), rongalite (2.0 equiv), CuI (20 mol%), L-proline (40 mol%), and Cs₂CO₃ (2.0 equiv).

-

Solvent Addition: Add DMSO as the solvent.

-

Reaction Execution: Heat the reaction mixture at 100 °C for 12 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the desired 1-thiaflavanone sulfone.

Applications in Drug Development

The sulfone moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The use of this compound as an SO₂²⁻ source provides a practical and efficient route to synthesize key pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Synthesis of a Tirofiban Core Structure

A notable application is the synthesis of a sulfonamide library based on the core structure of the anticoagulant drug Tirofiban.[9] This was achieved through a one-pot reaction of alkyl halides with rongalite, followed by trapping of the in situ generated sulfinate with an amine. This approach highlights the potential for rapid lead optimization in drug discovery.[9]

Caption: Synthesis of a Tirofiban core structure using rongalite.

Antioxidant and Stabilizer in Pharmaceutical Formulations

Beyond its role in synthesis, this compound is also utilized as an antioxidant and preservative in pharmaceutical formulations.[10][11] Its ability to scavenge free radicals helps to enhance the stability and shelf-life of medicinal products.[11]

Spectroscopic Data

The structural characterization of sulfones synthesized using this compound is typically achieved through standard spectroscopic techniques.

Table 3: Representative Spectroscopic Data for Sulfones

| Technique | Characteristic Features | Reference |

| ¹H NMR | Protons alpha to the sulfonyl group typically appear in the range of δ 3.0-3.5 ppm. Aromatic protons are observed in their characteristic regions. | [12] |

| ¹³C NMR | The carbon atom attached to the sulfonyl group appears in the range of δ 50-60 ppm. | [12] |

| FT-IR | Strong characteristic absorption bands for the sulfone group (S=O stretching) are observed around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric). | [13][14] |

Conclusion

This compound (rongalite) has firmly established itself as a valuable reagent in modern organic synthesis, providing a safe, economical, and environmentally friendly source of the SO₂²⁻ anion. Its versatility is demonstrated in a range of transformations, including metal-free and copper-catalyzed reactions, to produce a wide array of symmetrical, unsymmetrical, and cyclic sulfones. The application of this chemistry in the synthesis of pharmaceutically relevant scaffolds underscores its importance for the drug development industry. Future research will likely focus on expanding the scope of rongalite-mediated reactions and developing novel catalytic systems to further enhance its synthetic utility.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Copper(II)-Catalyzed Direct Sulfonylation of C(sp(2))-H Bonds with Sodium Sulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Rongalite as a sulfone source: a novel copper-catalyzed sulfur dioxide anion incorporation process - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Reaction of Alkyl Halides with Rongalite: One-Pot and Telescoped Syntheses of Aliphatic Sulfonamides, Sulfonyl Fluorides, and Unsymmetrical Sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rongalite - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

The role of sodium hydroxymethanesulfonate in redox polymerization.

An In-depth Technical Guide to the Role of Sodium Hydroxymethanesulfonate in Redox Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as sodium formaldehyde (B43269) sulfoxylate (B1233899) (SFS) or by its trade name Rongalite, is a potent organic reducing agent with the chemical formula Na⁺HOCH₂SO₂⁻. While it has historical applications in the textile and dyeing industries, its role in polymer chemistry is of significant interest, particularly as a key component in redox initiator systems for emulsion polymerization.[1]

Redox polymerization is a form of free-radical polymerization where the initiating radicals are generated from a redox reaction between an oxidizing and a reducing agent.[2] This method is highly advantageous as it allows for rapid polymerization at low temperatures (from ambient down to 0°C), in contrast to conventional thermal initiation which often requires temperatures of 80°C or higher.[1][2][3] The ability to conduct polymerization at lower temperatures is crucial for reducing energy costs, minimizing side reactions, and for polymerizing temperature-sensitive monomers.[2]

This guide provides a comprehensive technical overview of the core principles, mechanisms, quantitative data, and experimental protocols associated with the use of this compound in redox polymerization systems.

Core Principles of Redox Polymerization

Redox initiation systems generate free radicals through a single-electron transfer reaction between an oxidizing agent and a reducing agent.[2] This process significantly lowers the activation energy required for radical formation compared to the homolytic bond cleavage in thermal initiators.

The fundamental principle can be generalized as:

Oxidant + Reductant → Free Radicals

This rapid generation of radicals allows for high polymerization rates under mild conditions.[2] The choice of the specific redox pair allows for fine-tuning of the initiation rate and polymerization temperature.

Mechanism of Action: this compound

In redox polymerization, this compound (SFS) functions as the water-soluble reducing agent. It is typically paired with an oxidizing agent such as an organic hydroperoxide (e.g., tert-butyl hydroperoxide, t-BHP) or a persulfate (e.g., ammonium (B1175870) persulfate, APS).[1][3] The reaction between SFS and the oxidant generates the initial free radicals that start the polymerization chain reaction.

The decomposition of SFS in the redox reaction can be complex. Studies have shown that the reaction between SFS and t-BHP can generate a variety of reactive species, including sulfite (B76179) radical anions (SO₃⁻●), hydroxyl radicals (●OH), and other sulfur-based radicals. These radicals are highly effective at initiating the polymerization of vinyl monomers.

A proposed mechanism for the generation of radicals from the SFS/t-BHP redox pair is as follows:

-

Decomposition of SFS: SFS dissociates to release the sulfoxylate anion. HOCH₂SO₂⁻ ⇌ HCHO + HSO₂⁻

-

Redox Reaction: The sulfoxylate anion reacts with the hydroperoxide to generate radicals. HSO₂⁻ + ROOH → HSO₂● + ●OH + RO⁻ HSO₂● → H⁺ + SO₂⁻●

-

Further Radical Generation: The hydroperoxide can also be reduced by the sulfite radical. SO₂⁻● + ROOH → SO₃ + RO● + OH⁻

The presence of a transition metal salt, such as ferrous sulfate (B86663) (FeSO₄), can catalyze this process, further increasing the rate of radical generation even at very low temperatures.

A significant consideration when using SFS is that its decomposition releases formaldehyde, a known human carcinogen. Therefore, appropriate safety measures and handling procedures are essential in industrial and laboratory settings.

Quantitative Data and Performance

The use of SFS in redox pairs allows for high monomer conversion at significantly lower temperatures compared to thermal initiation. This impacts the final polymer properties, such as molecular weight and particle size.

Table 1: Comparison of Thermal vs. SFS-Based Redox Initiation

This table summarizes data from studies comparing conventional thermal initiation with redox systems for the polymerization of acrylic monomers (butyl acrylate, methyl methacrylate, methacrylic acid).[1][3]

| Parameter | Thermal Initiation | Redox Initiation (SFS-based) |

| Initiator System | Ammonium Persulfate (APS) | APS / Sulfinic Acid Derivative (SFS type) |

| Temperature | 80 °C | 20 °C or 40 °C (adiabatic) |

| Residual Monomer (pre-chase) | Higher | Lower |

| Residual Monomer (post-chase) | ~150-200 ppm | < 50 ppm |

| Molecular Weight (Mw) | Similar across systems | Similar across systems |

| Key Advantage | Well-established process | Lower energy cost, shorter cycle times, lower final VOCs |

Data synthesized from studies by Brüggemann Chemical.[1][3]

Table 2: Performance of Various Redox Pairs in Butyl Acrylate Polymerization

This table presents findings on the performance of different redox couples, including those with SFS, for the low-temperature emulsion polymerization of butyl acrylate.[4]

| Oxidizing Agent | Reducing Agent | Temperature | Induction Period | Final Conversion |

| Ammonium Persulfate (APS) | TMEDA | 40 °C | Low | High |

| tert-Butyl Hydroperoxide (t-BHP) | SFS | 40 °C | Moderate | High |

| tert-Butyl Hydroperoxide (t-BHP) | FF7 (Bruggolit®) | 40 °C | Low | High |

| Hydrogen Peroxide (H₂O₂) | FF7 (Bruggolit®) | 40 °C | Low | High |

TMEDA: Tetramethylethylenediamine; SFS: Sodium Formaldehyde Sulfoxylate; FF7: Proprietary reducing agent.[4]

These data illustrate that SFS, particularly when paired with t-BHP, is a highly effective reducing agent for achieving high monomer conversion at low temperatures.[4]

Experimental Protocols

The following is a generalized protocol for a seeded, semi-batch emulsion polymerization using an SFS-based redox initiator system.

Materials

-

Monomers: e.g., Styrene, Methyl Methacrylate (MMA), Butyl Acrylate (BA)

-

Surfactant (Anionic): e.g., Sodium Dodecyl Sulfate (SDS)

-

Deionized (DI) Water

-

Seed Latex: Pre-made polymer latex with a known particle size

-

Redox Initiator System:

-

Reducing Agent Solution: this compound (SFS) in DI water

-

Oxidizing Agent Solution: tert-Butyl Hydroperoxide (t-BHP) or Ammonium Persulfate (APS) in DI water

-

-

Catalyst (optional): Ferrous sulfate heptahydrate (FeSO₄·7H₂O) solution

-

Buffer (optional): e.g., Sodium bicarbonate

-

Inert Gas: Nitrogen (N₂)

Apparatus

-

Jacketed glass reactor (1-2 L) equipped with a mechanical stirrer, condenser, thermocouple, and multiple inlet ports.

-

Peristaltic pumps for controlled feeding of monomer emulsion and initiator solutions.

-

Heating/cooling circulator connected to the reactor jacket.

Experimental Workflow Diagram

Detailed Procedure

-

Preparation of Solutions:

-

Monomer Pre-emulsion: In a separate beaker, combine DI water and surfactant. Stir until fully dissolved. Slowly add the monomer mixture while stirring vigorously to form a stable, milky-white emulsion.

-

Initiator Solutions: Prepare fresh aqueous solutions of the SFS reducing agent and the t-BHP (or other) oxidizing agent in separate vessels. If using a catalyst, prepare a dilute aqueous solution of FeSO₄.

-

-

Reactor Setup:

-

Charge the reactor with the initial DI water, buffer (if used), and seed latex.

-

Begin stirring at a constant rate (e.g., 200-300 rpm) and start purging the reactor headspace with nitrogen. Maintain a gentle N₂ blanket throughout the reaction.

-

Set the circulator to bring the reactor contents to the desired polymerization temperature (e.g., 40°C).

-

-

Initiation and Polymerization:

-

Once the reactor temperature is stable, begin the continuous, slow addition of the monomer pre-emulsion and the separate initiator solutions via peristaltic pumps over a predetermined period (e.g., 3 hours).

-

Monitor the reactor temperature. The exothermic polymerization reaction may require cooling to maintain a stable temperature.

-

-

Completion and Chase:

-

After the feeds are complete, maintain the reaction temperature for an additional hour to ensure high monomer conversion.

-

To reduce residual monomer levels, a "chase" step is performed. Small amounts of the oxidant and reductant solutions are added to the reactor and allowed to react for 30-60 minutes.

-

-

Cooling and Characterization:

-

Turn off the heating and cool the reactor to room temperature.

-

Filter the resulting latex through a fine mesh to remove any coagulum.

-

Characterize the final product for total solids content, pH, viscosity, particle size (e.g., via Dynamic Light Scattering), and polymer molecular weight (e.g., via Gel Permeation Chromatography).

-

Applications in Drug Development and Research

The controlled, low-temperature synthesis enabled by SFS-based redox systems is highly valuable for creating advanced polymers for biomedical and pharmaceutical applications.

-

Drug Delivery Vehicles: Emulsion polymerization can produce well-defined nanoparticles (latex particles) suitable for encapsulating therapeutic agents. The low-temperature process is gentle on sensitive drug molecules that might be co-polymerized or encapsulated.

-

Biocompatible Hydrogels: Redox initiation is used to synthesize cross-linked hydrogel networks for wound dressings, tissue engineering scaffolds, and controlled-release matrices.

-

Pharmaceutical Excipients: SFS can be used to synthesize high-purity polymers that function as binders, coatings, or stabilizing agents in drug formulations.

-

Antioxidant in Formulations: Beyond polymerization, SFS itself is used as an antioxidant and preservative in some pharmaceutical preparations, protecting active ingredients from oxidative degradation.[1]

Conclusion

This compound is a highly effective and versatile reducing agent that plays a crucial role in modern polymer science. Its application in redox initiator systems enables the rapid and efficient polymerization of monomers at low temperatures, offering significant advantages in terms of energy savings, process control, and the synthesis of high-purity polymers with tailored properties. While the associated generation of formaldehyde necessitates careful handling, the benefits of using SFS-based redox systems in manufacturing advanced materials for coatings, adhesives, and particularly for high-value applications in the pharmaceutical and biomedical fields, are substantial. For researchers and drug development professionals, this method provides a powerful tool for designing and creating the next generation of polymer-based therapeutic and diagnostic systems.

References

A Technical Guide to the Thermal Decomposition of Sodium Hydroxymethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium hydroxymethanesulfonate (also known as sodium formaldehyde (B43269) bisulfite) is a versatile chemical compound with applications in various scientific and industrial fields. Its thermal stability is a critical parameter for its safe handling, storage, and use in processes that involve elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of solid this compound. While specific quantitative data on the thermal decomposition of the solid material is limited in publicly available literature, this document outlines a proposed decomposition pathway based on established chemical principles and data from related organosulfonate compounds. Furthermore, it details the appropriate experimental protocols for a thorough investigation of its thermal degradation, providing a valuable resource for researchers and professionals in drug development and other scientific disciplines.

Introduction

This compound (SHMS), with the chemical formula HOCH₂SO₃Na, is the sodium salt of hydroxymethanesulfonic acid. It is a white, water-soluble solid. Its applications range from a reducing agent in biochemical research to a component in the synthesis of various organic molecules. Understanding the thermal behavior of SHMS is crucial for its application in environments where it may be subjected to heat, as its decomposition can lead to the release of volatile and potentially hazardous products.

This guide summarizes the known thermal properties of SHMS, proposes a likely thermal decomposition pathway, and provides detailed methodologies for its experimental investigation using modern analytical techniques.

Thermal Stability and Decomposition Data

Direct and detailed quantitative data on the thermal decomposition of solid this compound is not extensively available in peer-reviewed literature. However, its melting point is reported to be around 200°C, at which it also begins to decompose[1][2]. The primary decomposition products are understood to be formaldehyde and sulfur dioxide.

The following table summarizes the available thermal data for this compound.

| Parameter | Value | Reference(s) |

| Melting Point | ~200 °C (decomposes) | [1][2] |

| Physical Form | White solid | [3][4] |

| Solubility | Soluble in water | [5] |

Proposed Thermal Decomposition Pathway

Based on the chemical structure of this compound and the known thermal behavior of similar organosulfonate salts, a plausible decomposition pathway can be proposed. The decomposition is likely initiated by the cleavage of the C-S bond, which is generally the most labile bond in such molecules under thermal stress.

The proposed pathway involves the following key steps:

-

Initiation: The primary decomposition step is the retro-addition reaction, which is the reverse of its formation. This involves the cleavage of the carbon-sulfur bond, leading to the release of formaldehyde (CH₂O) and sodium bisulfite (NaHSO₃).

-

Secondary Decomposition: Sodium bisulfite is thermally unstable and will further decompose at elevated temperatures to yield sodium sulfite (B76179) (Na₂SO₃), sulfur dioxide (SO₂), and water (H₂O).

-

Further Reactions: Depending on the temperature and atmosphere, the highly reactive species formed, such as sulfur dioxide, could potentially engage in further reactions.

Experimental Protocols for Thermal Analysis

A comprehensive understanding of the thermal decomposition of this compound requires a suite of analytical techniques. The following protocols describe the recommended methodologies for such an investigation.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to create an inert environment. An analysis in air can also be performed to assess oxidative stability.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Plot the percentage of weight loss against temperature. The onset decomposition temperature is identified from the initial significant weight loss. The derivative of the weight loss curve (DTG) can be used to determine the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and observe other thermal events such as the endothermic or exothermic nature of decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or hermetically sealed DSC pan. An empty, sealed pan should be used as a reference.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to a temperature just beyond the decomposition onset observed in TGA (e.g., 300°C) at a heating rate of 10°C/min.

-

-

Data Analysis: Plot the heat flow as a function of temperature. The melting point is identified as the peak temperature of the endothermic event.

Evolved Gas Analysis (EGA) by TGA Coupled to Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the gaseous products evolved during thermal decomposition.

Methodology:

-

Instrument: A TGA instrument coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line.

-

TGA Conditions: Follow the same procedure as outlined for the TGA experiment.

-

MS/FTIR Conditions:

-

Transfer Line Temperature: Maintained at a temperature sufficient to prevent condensation of evolved gases (e.g., 220-250°C).

-

Spectral Acquisition: Continuously collect mass spectra or FTIR spectra of the evolved gases throughout the TGA run.

-

-

Data Analysis: Correlate the evolution of specific gases (identified by their mass-to-charge ratio in MS or characteristic IR absorption bands in FTIR) with the weight loss steps observed in the TGA data. This provides a detailed understanding of the decomposition process.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify a wide range of volatile and semi-volatile decomposition products with high sensitivity and specificity.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount (micrograms to a few milligrams) of solid this compound into a pyrolysis sample holder.

-

Pyrolysis Conditions: Rapidly heat the sample to a set temperature (e.g., 300°C, 400°C, 500°C) in an inert atmosphere (helium).

-

GC-MS Conditions:

-

The volatile fragments are swept into the GC column for separation.

-

A temperature gradient is used to elute the separated compounds into the mass spectrometer for identification.

-

-

Data Analysis: Identify the individual peaks in the chromatogram by their mass spectra and retention times. This allows for the detailed characterization of the decomposition products.

Conclusion

While direct, quantitative experimental data on the thermal decomposition of solid this compound is not abundant in the public domain, a scientifically sound decomposition pathway can be proposed. This pathway suggests the initial release of formaldehyde and the subsequent decomposition of sodium bisulfite to sulfur dioxide and other products. For researchers and professionals requiring a detailed understanding of its thermal lability, the experimental protocols outlined in this guide for TGA, DSC, TGA-MS/FTIR, and Py-GC-MS provide a robust framework for a thorough investigation. Such studies are essential for ensuring the safe and effective use of this compound in all applications where it may be exposed to elevated temperatures.

References

- 1. 甲醛-次硫酸氢钠加合物 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Formaldehyde sodium bisulfite | 870-72-4 [chemicalbook.com]

- 3. CAS 870-72-4: this compound | CymitQuimica [cymitquimica.com]

- 4. Sodium Formaldehyde Bisulfite | CH3NaO4S | CID 2723822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Reducing Agent [benchchem.com]

Synonyms and alternative names for sodium hydroxymethanesulfonate in literature.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of sodium hydroxymethanesulfonate, a versatile chemical compound with applications across various scientific disciplines. This document consolidates its nomenclature, chemical properties, and critically reviews its applications with a focus on experimental methodologies.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of these synonyms is provided below to aid in literature searches and material identification.

| Synonym | CAS Number | Molecular Formula | Source |

| Formaldehyde (B43269) Sodium Bisulfite | 870-72-4 | CH₃NaO₄S | [1][2][3][4][5][6][7][8][9][10][11][12][13] |

| Sodium Formaldehyde Bisulfite Adduct | 870-72-4 | CH₃NaO₄S | [4][11] |

| Hydroxymethanesulfonic Acid Sodium Salt | 870-72-4 | CH₃NaO₄S | [1][2][13][14] |

| Sodium Hydroxymethylsulfonate | 870-72-4 | CH₃NaO₄S | [1][4][6][11] |

| Monothis compound | 870-72-4 | CH₃NaO₄S | [1][4][6] |

| Formaldehyde Sulfite (B76179) Sodium Salt | 870-72-4 | CH₃NaO₄S | [3][6] |

| Formbis | 870-72-4 | CH₃NaO₄S | [1][3][6] |

| Sodium Hydroxymethanesulphonate | 870-72-4 | CH₃NaO₄S | [5][6] |

| Methanesulfonic acid, 1-hydroxy-, sodium salt (1:1) | 870-72-4 | CH₃NaO₄S | [4][15] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 134.09 g/mol | [1][6][9] |

| Appearance | White solid/powder | [1][16] |

| Melting Point | 200-202 °C (decomposes) | [1][16] |

| Solubility in Water | 800 g/L (20 °C) | [16][17] |

| Solubility in Other Solvents | Slightly soluble in Methanol (with heating) | [1][6][17] |

| Purity (typical) | ≥97% | [1] |

Experimental Protocols and Applications

This compound is utilized in a range of applications due to its chemical reactivity. This section details experimental protocols for some of its key uses.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of formaldehyde with sodium bisulfite.[5][14]

Materials:

-

Formaldehyde solution (e.g., 37% in water)

-

Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (B1197395) (Na₂S₂O₅)[14]

-

Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)

-

Hydrochloric acid (HCl) solution (for pH adjustment)

-

Activated charcoal

-

Distilled water

Procedure:

-

In a reaction vessel, combine distilled water and formaldehyde solution.

-

Cool the mixture to below 15 °C.

-

Under constant stirring, add sodium bisulfite in batches, controlling the temperature between 60-65 °C for approximately 20 minutes.

-

Adjust the pH to around 9 with the sodium hydroxide solution.

-

After the reaction is complete, acidify the solution to a pH of about 3 with hydrochloric acid.

-

Add activated charcoal for decolorization and filter the solution.

-

Cool the filtrate and add ethanol to precipitate the this compound.

-

Allow the solid to stand, then filter, wash with ethanol, and dry to obtain the final product.[5]

Application in Water Treatment: Ammonia, Chlorine, and Chloramine Removal

This compound is effective in neutralizing ammonia, free chlorine (hypochlorites), and combined chlorine (chloramines) in aqueous solutions, including saline water.[9]

Materials:

-

Water sample containing ammonia, chlorine, or chloramines.

-

This compound solution (e.g., 21.27% in water).[9]

Protocol for Ammonia Neutralization:

-

A two-part solution can be prepared:

-

Solution A: 9.525% formaldehyde in water.

-

Solution B: 33.01% sodium bisulfite in water.

-

-

Combine equal portions by weight of Solution A and Solution B.

-

Add 5 mL of the combined solution per 10 gallons (37.8 liters) of pond water containing 1.0 ppm (1 mg/liter) of free ammonia.[9]

Protocol for Combined Chlorine Neutralization:

-

Prepare a 21.27% solution of sodium formaldehyde bisulfite in water.

-

Add 1 teaspoon (approximately 5 mL) per 20 gallons (75.7 liters) of potable water containing 2.0 ppm (2.0 mg/liter) of combined chlorine.[9]

Neutralization Times:

-

Free Chlorine: 1 to 5 minutes.[9]

-

Chloramines: 10 to 30 minutes.[9]

-

Free Ammonia: 12 minutes to 1 hour.[9]

Application in Organic Synthesis: Separation of Aldehydes

This compound is the adduct formed in the reversible reaction between an aldehyde and sodium bisulfite, which is a classical method for purifying aldehydes.[10][18]

Materials:

-

Mixture containing an aldehyde and other organic compounds.

-

Saturated aqueous sodium bisulfite solution.

-

Methanol or Dimethylformamide (DMF) as a miscible solvent.[18]

-

Immiscible organic solvent (e.g., 10% ethyl acetate/hexanes).[18]

-

Deionized water.

-

Separatory funnel.

General Protocol:

-

Dissolve the organic mixture in a minimal amount of a miscible solvent (methanol for aromatic aldehydes, DMF for aliphatic aldehydes).[18]

-

Transfer the solution to a separatory funnel.

-

Add saturated aqueous sodium bisulfite solution and shake vigorously for approximately 30 seconds.

-

Add deionized water and an immiscible organic solvent.

-

Shake the funnel to partition the non-aldehyde components into the organic layer, leaving the charged bisulfite adduct in the aqueous layer.

-

Separate the aqueous and organic layers. The aldehyde can be recovered from the aqueous layer by basification.[10][18]

Potential Application as a Reducing Agent

For Protein Disulfide Bond Reduction (Conceptual Protocol): Standard protocols for protein reduction often utilize reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[19][20] A conceptual adaptation for this compound would involve:

-

Dissolving the protein in a suitable buffer.

-

Adding a molar excess of this compound.

-

Incubating the reaction at a controlled temperature and pH to facilitate the reduction of disulfide bonds.

-

Monitoring the extent of reduction using analytical techniques such as mass spectrometry.

For Metallic Nanoparticle Synthesis (Conceptual Protocol): The synthesis of metallic nanoparticles typically involves the reduction of a metal salt precursor in the presence of a stabilizing agent.[3][4][5][6][7][8][12][14][15][17][18][20][21][22][23][24][25][26] A conceptual protocol using this compound as the reducing agent could be:

-

Preparing a solution of the metal precursor (e.g., silver nitrate (B79036) for silver nanoparticles).

-

Adding a stabilizing agent (e.g., sodium citrate).

-

Introducing a solution of this compound to initiate the reduction of the metal ions.

-

Controlling reaction parameters such as temperature and stirring rate to influence nanoparticle size and morphology.

-

Characterizing the resulting nanoparticles using techniques like UV-Vis spectroscopy and transmission electron microscopy.

Signaling Pathway Involvement

Current scientific literature does not provide direct evidence for the involvement of this compound in specific cellular signaling pathways. A search for related terms identified a study on "sodium houttuyfonate," a different compound, which was shown to inhibit the MAPKs/NF-κB signaling pathways.[1] It is crucial for researchers not to conflate the biological activities of these two distinct chemical entities.

Analytical Methods for Quantification

Several analytical techniques are employed for the quantification of this compound, particularly in environmental and atmospheric samples where it is referred to as hydroxymethanesulfonate (HMS).

| Analytical Technique | Key Considerations | Detection Limit | Source |

| Ion Chromatography (IC) | Eluent pH is critical to prevent conversion to sulfate (B86663). Separation from sulfate can be challenging. | - | [16][27] |

| Ion-Pair High-Performance Liquid Chromatography (HPLC) | Can effectively separate from sulfite and sulfate. | <1 µM | [1] |

| Capillary Electrophoresis (CE) | High sensitivity and resolution for sulfur species. | 0.4 µM | [1] |

| Single-Particle Mass Spectrometry (SPMS) | Real-time analysis of individual aerosol particles. | - | [1] |

Conclusion

This compound is a chemical with a well-defined set of synonyms and established applications in synthesis and purification. While its role as a reducing agent in proteomics and nanotechnology is plausible, the lack of specific, validated protocols in the current literature highlights an area for future research and development. The information provided in this guide serves as a foundational resource for scientists and professionals working with or considering the use of this compound in their research endeavors.

References

- 1. Sodium houttuyfonate inhibits inflammation by blocking the MAPKs/NF-κB signaling pathways in bovine endometrial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. education.mrsec.wisc.edu [education.mrsec.wisc.edu]

- 5. experts.nau.edu [experts.nau.edu]

- 6. DSpace [cora.ucc.ie]

- 7. experts.nau.edu [experts.nau.edu]

- 8. mdpi.com [mdpi.com]

- 9. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]

- 10. Sensitive quantitative analysis of disulfide bonds in polypeptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Automated proteomic sample preparation: The key component for high throughput and quantitative mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Silver Nanoparticles [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. ymerdigital.com [ymerdigital.com]

- 19. biocompare.com [biocompare.com]

- 20. Synthesis and Characterization of Nanomaterials for Biomedical Applications [ouci.dntb.gov.ua]

- 21. Journal of Nano- and Electronic Physics [jnep.sumdu.edu.ua]

- 22. SOP for Synthesis of Gold Nanoparticles in Organic Solvent - UniTechLink Inc. [unitechlink.com]

- 23. revistacientifica.upap.edu.py [revistacientifica.upap.edu.py]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. mdpi.com [mdpi.com]

Methodological & Application

Protocol for using sodium hydroxymethanesulfonate to reduce protein disulfide bonds.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of disulfide bonds is a critical step in many protein-related workflows, including protein sequencing, electrophoresis, and the preparation of therapeutic proteins. Disulfide bonds, formed between the thiol groups of cysteine residues, are crucial for the stabilization of the tertiary and quaternary structures of many proteins.[1][2] The cleavage of these bonds is often necessary to denature proteins fully or to prepare them for subsequent analytical or conjugation procedures.[3][4]

While a variety of reducing agents are available, this document will focus on the principles of disulfide bond reduction and provide detailed protocols for the most commonly used reagents. Additionally, it will address the properties of sodium hydroxymethanesulfonate and its potential, though currently undocumented, role in this application.

Principles of Disulfide Bond Reduction

The reduction of a disulfide bond is a chemical reaction that cleaves the sulfur-sulfur bond, resulting in two free sulfhydryl (thiol) groups.[2] This process is typically achieved through thiol-disulfide exchange reactions, where a reducing agent with free thiol groups attacks the disulfide bond of the protein.[5] The effectiveness of a reducing agent is dependent on several factors, including its reduction potential, concentration, reaction temperature, and the pH of the solution.[6]

Common Reducing Agents for Protein Disulfide Bonds

Several reagents are widely used for the reduction of disulfide bonds in proteins. The choice of reducing agent can significantly impact the outcome of an experiment, affecting reaction efficiency and the stability of the final product.[7]

-

Dithiothreitol (DTT): Also known as Cleland's reagent, DTT is a highly effective and commonly used reducing agent.[1][8] It is a strong reductant due to its ability to form a stable six-membered ring upon oxidation, which drives the reduction reaction to completion.[2][8]

-

Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a phosphine-based reducing agent that is also highly effective.[9] It is known for its stability, lack of odor, and ability to reduce disulfide bonds over a wide pH range.[9]

-

β-Mercaptoethanol (BME): BME is another commonly used thiol-based reducing agent.[1][9] It is effective but has a strong, unpleasant odor and is more volatile than DTT.[9]

Quantitative Comparison of Common Reducing Agents

The selection of an appropriate reducing agent is critical for successful experimental outcomes. The following table summarizes the key quantitative parameters of DTT and TCEP, two of the most widely used reducing agents in protein chemistry.

| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |

| Optimal pH Range | 7.1 - 8.0[8] | Wide pH range (acidic and alkaline)[9] |

| Redox Potential (at pH 7) | -0.33 V[8] | More reducing than DTT[9] |

| Stability in Air | Prone to oxidation | Stable[9] |

| Odor | Pungent[9] | Odorless[9] |

| Effective Concentration | 1-10 mM for maintaining reduced proteins; 50-100 mM for complete reduction[8] | Effective at similar or lower concentrations than DTT |

| Reaction Time | Typically 10-30 minutes[8] | Often less than 5 minutes at room temperature[9] |

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds using Dithiothreitol (DTT)

This protocol outlines the general procedure for reducing disulfide bonds in a protein sample using DTT prior to downstream applications such as SDS-PAGE or mass spectrometry.

Materials:

-

Protein sample in a suitable buffer (e.g., Tris-HCl, PBS)

-

Dithiothreitol (DTT)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Incubator or water bath

Procedure:

-

Prepare a fresh 1 M stock solution of DTT in deionized water. It is recommended to prepare this solution fresh to ensure maximum activity, as DTT can oxidize in solution.[8]

-

Determine the final concentration of DTT required. For gentle reduction to maintain protein activity, a final concentration of 1-10 mM is typically sufficient. For complete denaturation and reduction for applications like SDS-PAGE, a final concentration of 50-100 mM is recommended.[8]

-

Add the DTT stock solution to the protein sample to achieve the desired final concentration. For example, add 10 µL of 1 M DTT to 990 µL of protein solution for a final DTT concentration of 10 mM.

-

Incubate the reaction mixture. The incubation time and temperature can be optimized. A typical incubation is for 15-30 minutes at 37°C or 56°C.[8] For some applications, incubation at room temperature may be sufficient.[8]

-

Proceed to the next step in your workflow. This may include alkylation of the free thiols to prevent re-oxidation, or direct analysis by techniques such as SDS-PAGE.

Protocol 2: Reduction of Protein Disulfide Bonds using Tris(2-carboxyethyl)phosphine (TCEP)

This protocol describes the use of TCEP for the reduction of protein disulfide bonds. TCEP is a good alternative to DTT, especially when working with samples that are sensitive to thiols or when a more stable reducing agent is required.

Materials:

-

Protein sample in a suitable buffer

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5)[7]

-

pH meter and solutions for pH adjustment (e.g., NaOH)

Procedure:

-

Prepare a stock solution of TCEP. A 0.5 M stock solution of TCEP can be prepared by dissolving TCEP hydrochloride in water and adjusting the pH to 7.0 with NaOH.

-

Add TCEP stock solution to the protein sample to a final concentration of 1-20 mM. The optimal concentration may need to be determined empirically.

-

Incubate the reaction mixture. A typical incubation is for 15-30 minutes at room temperature. TCEP is effective over a wide range of temperatures.

-

Proceed with the downstream application. As TCEP is stable and does not contain thiols, it often does not need to be removed before subsequent steps like maleimide-based labeling.

Visualizing the Workflow and Mechanisms

Figure 1. A generalized workflow for the reduction of protein disulfide bonds.

References

- 1. letstalkacademy.com [letstalkacademy.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. echemi.com [echemi.com]

- 4. quora.com [quora.com]

- 5. mdpi.com [mdpi.com]

- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. What Are The Commonly Used Protein Reducing Agents? - News [hbynm.com]

Application Notes and Protocols: Sodium Hydroxymethanesulfonate in Sulfone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Sodium hydroxymethanesulfonate, commonly known as Rongalite, is a versatile and cost-effective reagent widely utilized in organic synthesis.[1] Its primary application in this context is as a stable source of the sulfoxylate (B1233899) dianion (SO₂²⁻), which serves as a potent nucleophile for the formation of sulfones.[1] This document provides detailed application notes and experimental protocols for the synthesis of various classes of sulfones using this compound.

Synthesis of Symmetrical Dialkyl Sulfones

The reaction of alkyl halides with this compound provides a straightforward method for the synthesis of symmetrical dialkyl sulfones. The reaction typically proceeds via a double alkylation of the sulfoxylate anion.

A historical yet relevant example is the synthesis of dibenzyl sulfone from benzyl (B1604629) chloride.[1]

Experimental Protocol:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in aqueous ethanol.

-

Add benzyl chloride (2.0 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford the desired dibenzyl sulfone.

Activated olefins can react with this compound to yield β,β'-disubstituted diethyl sulfones in good to excellent yields.[1]

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in aqueous methanol.

-

Add the activated olefinic substrate (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Remove the solvent in vacuo.

-

Purify the residue by column chromatography on silica (B1680970) gel to yield the pure β,β'-disubstituted diethyl sulfone.

Table 1: Synthesis of Symmetrical Sulfones

| Electrophile/Substrate | Product | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzyl chloride | Dibenzyl sulfone | Aqueous ethanol | Reflux | Moderate | [1] |

| Activated Olefins | β,β'-Disubstituted diethyl sulfones | Aqueous methanol | Room Temp. | 64-91 | [1] |

| Various Benzyl Halides | Aromatic Bissulfones | DMF | 100 | Moderate | [1] |

Synthesis of Unsymmetrical Sulfones

A one-pot, three-component reaction enables the synthesis of unsymmetrical sulfones from p-quinone methides, this compound, and alkyl/allyl halides. This method proceeds under mild conditions without the need for a metal catalyst or base.

Experimental Protocol:

-

To a solution of the p-quinone methide (1.0 eq) in a suitable solvent (e.g., DMF), add this compound (1.5 eq).

-

Stir the mixture for a short period (e.g., 5 minutes) at room temperature.

-

Add the alkyl or allyl halide (1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

After completion, perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Table 2: One-Pot Synthesis of Unsymmetrical Sulfones

| p-Quinone Methide | Alkyl/Allyl Halide | Solvent | Temperature (°C) | Yield (%) |

| Substituted p-QM | Methyl Iodide | DMF | Room Temp. | High |

| Substituted p-QM | Allyl Bromide | DMF | Room Temp. | Good |

| Substituted p-QM | Benzyl Bromide | DMF | Room Temp. | Good |

Copper-Catalyzed Synthesis of 1-Thiaflavanone Sulfones

A novel copper-catalyzed cascade reaction utilizing this compound as a sulfone source allows for the synthesis of 1-thiaflavanone sulfones from 2'-iodochalcone derivatives.

Experimental Protocol:

-

In a reaction vessel, combine the 2'-iodochalcone derivative (1.0 eq), this compound (2.0 eq), a copper catalyst (e.g., CuI, 10 mol%), and a suitable ligand in a solvent such as DMSO.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 100 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the 1-thiaflavanone sulfone.

Table 3: Copper-Catalyzed Synthesis of 1-Thiaflavanone Sulfones

| 2'-Iodochalcone Derivative | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| Substituted 2'-iodochalcone | CuI | e.g., Proline-derived | DMSO | 100 | Excellent |

Reaction Mechanism

The formation of sulfones from this compound and electrophiles is proposed to proceed through two primary pathways, both involving the initial generation of a sulfinate species.

Caption: Proposed reaction pathways for sulfone synthesis.

The first pathway involves the initial alkylation of the hydroxymethanesulfinate anion, followed by the elimination of formaldehyde (B43269) to generate a sulfinate intermediate, which is then alkylated a second time.[1] The second pathway suggests the initial decomposition of this compound to a sulfoxylate dianion, which then undergoes dialkylation.[1]

Experimental Workflow

The general workflow for the synthesis of sulfones using this compound is outlined below.

Caption: General experimental workflow for sulfone synthesis.

Safety Precautions:

-

This compound is a reducing agent and should be handled with care.

-

Reactions should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Notes and Protocols for Utilizing Sodium Hydroxymethanesulfonate as a Polymerization Initiator in Emulsion Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydroxymethanesulfonate, also known as sodium formaldehyde (B43269) sulfoxylate (B1233899) (SFS) or by the trade name Rongalite, is a versatile and highly efficient reducing agent.[1] In the realm of polymer chemistry, it serves as a critical component of redox initiation systems for emulsion polymerization.[1] Emulsion polymerization is a fundamental technique for producing a wide array of polymers with significant applications in adhesives, coatings, and drug delivery systems.[2]

The use of this compound in a redox pair, typically with an oxidizing agent such as tert-butyl hydroperoxide (tBHP) or cumene (B47948) hydroperoxide (CHP), offers several advantages over conventional thermal initiation.[3][4] These redox systems can effectively generate free radicals at lower temperatures, leading to benefits such as reduced energy consumption, shorter reaction cycle times, and the synthesis of polymers with higher molecular weight and lower residual monomer content.[3][4] This makes redox initiation with this compound a particularly attractive method for the synthesis of temperature-sensitive polymers or for processes where precise control over polymer properties is paramount.